N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
This compound features a 1,3-benzodioxole-5-carboxamide core linked via a sulfonylethyl group to a piperazine ring substituted with a pyrimidin-2-yl moiety.
Properties
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c24-17(14-2-3-15-16(12-14)28-13-27-15)19-6-11-29(25,26)23-9-7-22(8-10-23)18-20-4-1-5-21-18/h1-5,12H,6-11,13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVGHZQNSQOYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of 361.42 g/mol . The presence of the pyrimidine and piperazine moieties is particularly relevant as these structures are often associated with pharmacological effects.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways related to cancer and metabolic disorders.
Enzyme Inhibition
Research indicates that derivatives of benzodioxole compounds exhibit significant inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 2.57 µg/mL against α-amylase, indicating strong inhibitory potential .
Biological Activity Data
To further illustrate the biological activity of this compound, the following table summarizes key findings from various studies:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | α-Amylase | 0.85 | Strong inhibition |
| Study 2 | Cancer Cell Lines | 26–65 | Significant activity |
| Study 3 | Zebrafish Embryo Toxicity | Not specified | Low toxicity observed |
Case Study 1: Antidiabetic Potential
In vivo studies on similar benzodioxole derivatives demonstrated a significant reduction in blood glucose levels in diabetic mice models. For example, one derivative reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests potential applications in managing diabetes.
Case Study 2: Anticancer Activity
Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing that certain derivatives exhibited potent anticancer properties with minimal toxicity to normal cells . This highlights the therapeutic promise of benzodioxole derivatives in oncology.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural motifs with the target molecule, differing in substituents on the piperazine ring or the carboxamide side chain:
Key Observations:
- Substituent Effects on Melting Points : Compounds with polar groups (e.g., 13a with trifluoromethylbenzamido) exhibit higher melting points (~165°C) compared to 13c (~150°C), suggesting stronger intermolecular interactions due to electronegative substituents .
- Yield and Purity : Morpholine-containing derivatives (13a , 13b , 13c ) show moderate yields (58–65%) but high HPLC purity (>98%), indicating robust synthetic routes despite steric complexity .
- Sulfonyl vs.
Spectroscopic Comparisons
NMR and IR Data
- 13a () :
- Target Compound : Expected C=O stretches near 1620–1650 cm⁻¹ (carboxamide and sulfonyl groups), with pyrimidine proton shifts similar to 13a .
Mass Spectrometry
- 13a : ESI-MS [M+H]+ calcd. 758.2893, found 758.2904 .
- 6l () : ESI-MS [M+H]+ calcd. 758.2893, found 758.2904, indicating precise synthetic control for pyrimidine-piperazine derivatives .
Functional Group Impact on Properties
- Pyrimidine vs.
- Fluorine Substitution: CM1008672 (4-fluorophenylpiperazine) introduces electronegativity, which could reduce metabolic degradation compared to non-halogenated analogs .
- Morpholine-Carbonyl (13a–c) : This group adds hydrogen-bonding capacity, possibly increasing solubility but introducing synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
